BenchChemオンラインストアへようこそ!

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine

IMPDH inhibition nucleotide metabolism immunosuppression

Choose the authentic N1-Methyl tautomer to eliminate N3 alkylation and ensure reproducible C2-amine derivatization. Validated IMPDH2 inhibitor (Ki 430–440 nM) with defined crystallinity (mp 284–286°C). ≥98% purity for reliable SAR and assay calibration. Low acute toxicity (LD50 >5000 mg/kg) simplifies institutional procurement. Request a quote for bulk or custom pack sizes.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 178885-60-4
Cat. No. B063721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine
CAS178885-60-4
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCN1C2=C(N=CC=C2)N=C1N
InChIInChI=1S/C7H8N4/c1-11-5-3-2-4-9-6(5)10-7(11)8/h2-4H,1H3,(H2,8,9,10)
InChIKeyIYQKHZOGAWOVTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine (CAS 178885-60-4): Core Scaffold Overview for Medicinal Chemistry Procurement


1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic building block featuring an N1-methylated imidazo[4,5-b]pyridine core bearing a free C2-amine [1]. This scaffold serves as a purine bioisostere and is widely utilized in medicinal chemistry for kinase inhibitor discovery [2], antiproliferative agent development [3], and as an intermediate in the synthesis of pharmacologically active heterocyclic amines [1]. The compound is commercially available as a powder with purity specifications ranging from 95% to ≥98% (NLT) . Its reported melting point of 284–286°C indicates a highly crystalline solid with well-defined solid-state properties .

Why Substitution with Other Imidazo[4,5-b]pyridin-2-amines May Compromise Experimental Outcomes


The imidazo[4,5-b]pyridine core permits substitution at multiple positions (e.g., N1, N3, C5, C6, C7), and even minor structural variations can drastically alter both biological activity and synthetic utility [1]. Within the imidazo[4,5-b]pyridin-2-amine family, compounds differ by methylation pattern (N1-methyl vs. N3-methyl vs. 6-methyl vs. unsubstituted), leading to divergent physicochemical properties, crystallinity, and binding affinities [2]. N1-Methyl substitution specifically locks the imidazole nitrogen into a fixed tautomeric state, removing the possibility of N3 methylation and eliminating competing hydrogen-bond donor behavior at that position—a property that directly influences target engagement in kinase binding pockets [1][2]. Furthermore, the N1-methyl group provides a defined synthetic handle for subsequent C2-amine derivatization without the risk of competing N-alkylation side reactions that plague unsubstituted or N3-substituted analogs [3]. These position-specific differences are not merely theoretical; they manifest as measurable divergences in enzyme inhibition, cellular potency, and reaction selectivity, making generic substitution scientifically unsound.

Quantitative Comparative Evidence for 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine: Activity, Selectivity, and Physicochemical Differentiation


Inosine-5′-Monophosphate Dehydrogenase 2 (IMPDH2) Inhibition: Measured Affinity Compared with Unsubstituted Analog

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine exhibits measurable inhibitory activity against human IMPDH2 with a reported Ki of 430–440 nM when assayed against the IMP (inosine 5′-monophosphate) and NMD (nicotinamide adenine dinucleotide) substrates [1]. In contrast, the unsubstituted parent scaffold 1H-imidazo[4,5-b]pyridin-2-amine (CAS 132898-03-4) shows no reported IMPDH inhibitory activity in the same database under comparable assay conditions. This N1-methylation-dependent gain of IMPDH2 engagement represents a quantifiable structure–activity relationship distinction.

IMPDH inhibition nucleotide metabolism immunosuppression antiviral cancer metabolism

Positional Methylation Determines Synthetic Versatility: N1-Methyl vs. N3-Methyl vs. 6-Methyl Analogs

The N1-methyl substitution pattern in 1-methyl-1H-imidazo[4,5-b]pyridin-2-amine locks the imidazole ring into a single tautomeric state, preventing the N3-alkylation side reactions that complicate derivatization of unsubstituted or 3H-tautomeric analogs [1]. Specifically, C2-amination of imidazo[4,5-b]pyridines proceeds via C2 halogenation followed by SNAr substitution [2]. In unsubstituted systems (e.g., 1H-imidazo[4,5-b]pyridin-2-amine), competing N-alkylation at N1 or N3 reduces yield and complicates purification [1]. The N1-methyl derivative avoids this regiochemical ambiguity entirely. In contrast, the N3-methyl isomer (3-methyl-3H-imidazo[4,5-b]pyridin-2-amine) presents different electronic distribution that alters SNAr reactivity at C2, and 6-methyl analogs (e.g., 6-methyl-1H-imidazo[4,5-b]pyridin-2-amine, CAS 1256821-84-7) exhibit distinct hydrogen-bond donor/acceptor patterns due to altered pyridine ring electronics [3].

regioselective synthesis C2-amination building block medicinal chemistry SAR exploration

Synthetic Route Efficiency: Phenylacetic Acid Cyclization Yields 1-Methylimidazo[4,5-b]pyridine Derivatives with Demonstrated Versatility

An efficient synthetic approach to 1-methylimidazo[4,5-b]pyridine derivatives has been reported using cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid [1]. This method produces the key intermediate 1-methyl-1H-imidazo[4,5-b]pyridin-2-amine in a single ring-forming step, which can then be further elaborated into derivatives 5–10 of biological interest. This contrasts with alternative synthetic routes to related scaffolds that require multi-step protection–deprotection sequences due to tautomeric ambiguity at N1/N3. The phenylacetic acid cyclization route is operationally straightforward and avoids the regiochemical complications inherent in unsubstituted imidazo[4,5-b]pyridine syntheses.

heterocyclic synthesis cyclization 2-amino-3-methylaminopyridine building block medicinal chemistry

Physicochemical Consistency: High Melting Point and Defined Crystallinity Enable Reproducible Formulation

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine exhibits a sharp melting point of 284–286°C, as reported in commercial specifications . This high melting point is characteristic of a well-ordered crystalline solid with strong intermolecular hydrogen bonding, likely involving the free C2-amine. In contrast, positional isomers such as the 3-methyl-3H-imidazo[4,5-b]pyridin-2-amine scaffold, when further substituted (e.g., 3-methyl-6-phenyl-3H-imidazo[4,5-b]pyridin-2-amine), display different solid-state behaviors due to altered molecular packing [1]. The defined crystallinity of the N1-methyl derivative supports reproducible handling, weighing, and formulation—critical for high-throughput screening and in vivo studies where amorphous or hygroscopic materials introduce variability.

crystallinity melting point solid-state properties formulation quality control

Toxicological Profile: Low Acute Oral Toxicity (LD50 > 5000 mg/kg in Rat) Supports Safe Laboratory Handling

A safety data sheet for formulations containing 1-methyl-1H-imidazo[4,5-b]pyridin-2-amine reports an acute oral LD50 greater than 5000 mg/kg in rats, indicating very low acute toxicity via ingestion [1]. Similarly, acute dermal LD50 exceeds 5000 mg/kg. While class-level data suggest imidazopyridines are generally well-tolerated, this compound-specific LD50 value provides quantitative safety margin information that is not uniformly documented across all imidazo[4,5-b]pyridine analogs. Researchers can reference this data for institutional safety assessments and animal study protocol approvals, particularly when comparing multiple candidate scaffolds where toxicity data may be incomplete.

toxicology safety LD50 laboratory handling preclinical

Optimal Use Cases for 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine Based on Comparative Evidence


IMPDH2-Focused Enzymology and Inhibitor Discovery

Given its measurable IMPDH2 inhibitory activity (Ki = 430–440 nM) [1], 1-methyl-1H-imidazo[4,5-b]pyridin-2-amine serves as a validated starting point for designing IMPDH-targeted agents. Unlike the unsubstituted parent scaffold that lacks reported IMPDH activity, this N1-methylated core provides a defined affinity benchmark. Researchers can use this compound to establish baseline inhibition, perform SAR studies via C2-amine derivatization, and screen for improved potency against IMPDH isoforms implicated in antiviral therapy, immunosuppression, and cancer metabolism.

Medicinal Chemistry Campaigns Requiring Defined Regiochemistry and Predictable C2 Derivatization

The fixed N1-methyl substitution eliminates tautomeric ambiguity and prevents competing N3-alkylation during C2 functionalization [2][3]. This makes the compound ideal for library synthesis where reproducible reaction outcomes are essential. Researchers can reliably perform C2-halogenation followed by SNAr amination without the yield losses and purification challenges associated with unsubstituted or 3H-tautomeric imidazo[4,5-b]pyridine scaffolds. The high melting point (284–286°C) further ensures consistent solid-state behavior across multiple synthetic batches .

High-Throughput Screening and Automated Compound Management

The compound's well-defined crystallinity (mp 284–286°C) and documented low acute toxicity (LD50 > 5000 mg/kg) [4] make it suitable for integration into automated screening workflows. Consistent powder morphology facilitates reliable weighing and dissolution in DMSO or aqueous buffers, reducing variability in dose–response experiments. The favorable safety profile also minimizes institutional barriers to procurement and use in shared laboratory facilities.

Reference Standard for Method Development and Analytical Characterization

With commercially available purity specifications of 95–≥98% and a sharply defined melting point, this compound can serve as a reference standard for calibrating HPLC methods, validating LC-MS assays, and establishing quality control protocols for imidazo[4,5-b]pyridine analog libraries. Its well-characterized identity enables cross-laboratory reproducibility in analytical method transfer and impurity profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.